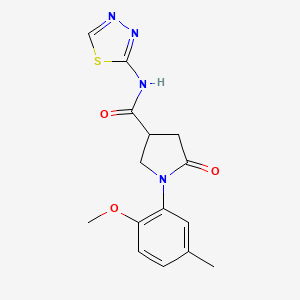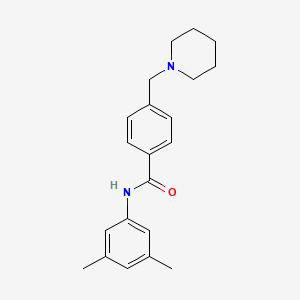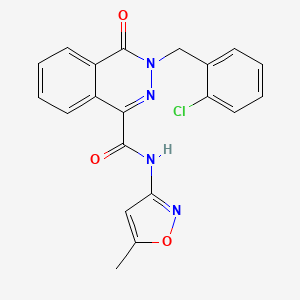
1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride
説明
1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride, also known as BPP-2a, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPP-2a is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, reward, and addiction.
作用機序
1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride acts as a selective antagonist of the dopamine D3 receptor, blocking its activation by dopamine. The dopamine D3 receptor is primarily located in the mesolimbic system, which is involved in the regulation of reward and motivation. By blocking the activation of this receptor, 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride may reduce the reinforcing effects of drugs of abuse and improve mood in individuals with depression.
Biochemical and Physiological Effects:
1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride's selective antagonism of the dopamine D3 receptor has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride has been shown to reduce drug-seeking behavior and improve cognitive function. 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride has also been shown to increase the release of acetylcholine in the prefrontal cortex, which may improve cognitive function in individuals with schizophrenia. In addition, 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride has been shown to reduce the growth and proliferation of cancer cells in vitro.
実験室実験の利点と制限
1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride's selective antagonism of the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. However, the limitations of 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride include its low solubility in aqueous solutions and its potential for off-target effects. Future studies should focus on developing more selective and potent dopamine D3 receptor antagonists.
将来の方向性
For research on 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride include the development of more selective and potent dopamine D3 receptor antagonists, as well as the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. In addition, 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride's potential use in cancer therapy warrants further investigation. Finally, the role of the dopamine D3 receptor in the regulation of reward and motivation makes it an attractive target for drug development, and 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride may serve as a starting point for the development of novel therapeutics.
科学的研究の応用
1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and schizophrenia. The dopamine D3 receptor has been implicated in the pathophysiology of these disorders, and 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride's selective antagonism of this receptor makes it a promising candidate for drug development. 1-(4-benzyl-1-piperazinyl)-3-(2-propyn-1-yloxy)-2-propanol dihydrochloride has also been studied for its potential use in cancer therapy, as the dopamine D3 receptor is overexpressed in certain types of cancer cells.
特性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-prop-2-ynoxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2.2ClH/c1-2-12-21-15-17(20)14-19-10-8-18(9-11-19)13-16-6-4-3-5-7-16;;/h1,3-7,17,20H,8-15H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKRPHPOUPBRMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC(CN1CCN(CC1)CC2=CC=CC=C2)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-ethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4438813.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-5-indolinecarboxamide](/img/structure/B4438827.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4438829.png)



![N-[4-(cyanomethyl)phenyl]-3-(4-methylphenyl)propanamide](/img/structure/B4438854.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4438869.png)
![2-methoxy-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzoic acid](/img/structure/B4438870.png)
![1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4438882.png)
![N,N-diethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4438888.png)
![1-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride](/img/structure/B4438894.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4438900.png)
![N-{2-methoxy-5-[(1-piperidinylacetyl)amino]phenyl}propanamide](/img/structure/B4438902.png)